molecular formula C13H12BrNO B1464151 4-[2-(4-Bromophenoxy)ethyl]pyridine CAS No. 1183352-95-5

4-[2-(4-Bromophenoxy)ethyl]pyridine

Katalognummer: B1464151
CAS-Nummer: 1183352-95-5
Molekulargewicht: 278.14 g/mol
InChI-Schlüssel: QRAIIELMDUHSRR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[2-(4-Bromophenoxy)ethyl]pyridine (CAS 669716-58-9) is a brominated organic compound featuring a pyridine ring linked to a 4-bromophenoxy group via an ethylene chain. This structure serves as a key intermediate in pharmaceutical research and development . Its primary researched application is as a known impurity and synthetic intermediate in the production of Pioglitazone, a thiazolidinedione-class prescription drug used for its hypoglycemic (antihyperglycemic, antidiabetic) action . As an impurity standard, it is critical for quality control and analytical testing, ensuring the safety and purity of the active pharmaceutical ingredient (API) . The molecular framework of this compound, which incorporates both aryl ether and pyridine motifs, is commonly explored in medicinal chemistry. While its primary identified use is related to antidiabetic agents, similar structural scaffolds are under investigation in other therapeutic areas, including as potential inhibitors for targets like EGFR (Epidermal Growth Factor Receptor) in oncology research and DNA gyrase in antimicrobial research . This product is intended for research purposes as a standard or building block in chemical synthesis. 4-[2-(4-Bromophenoxy)ethyl]pyridine is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

4-[2-(4-bromophenoxy)ethyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO/c14-12-1-3-13(4-2-12)16-10-7-11-5-8-15-9-6-11/h1-6,8-9H,7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRAIIELMDUHSRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCC2=CC=NC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-[2-(4-Bromophenoxy)ethyl]pyridine chemical properties and structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-[2-(4-Bromophenoxy)ethyl]pyridine

Introduction

4-[2-(4-Bromophenoxy)ethyl]pyridine is a bi-aromatic heterocyclic compound featuring a pyridine ring linked to a 4-bromophenyl group via a flexible ethyl-ether bridge. While specific research on this particular isomer is not extensively published, its structural motifs are of significant interest in medicinal chemistry and materials science. The pyridine moiety serves as a key pharmacophore, capable of acting as a hydrogen bond acceptor and participating in crucial binding interactions with biological targets[1][2]. The bromophenyl group is a versatile synthetic handle, enabling a wide range of palladium-catalyzed cross-coupling reactions, and is a common feature in many kinase inhibitors and other targeted therapeutics.

This guide provides a comprehensive overview of the chemical structure, properties, proposed synthesis, and potential applications of 4-[2-(4-Bromophenoxy)ethyl]pyridine, drawing upon data from structurally related analogs and established chemical principles to offer field-proven insights for researchers.

Chemical Identity and Structure

The fundamental identity of a molecule is established by its structure and internationally recognized identifiers. These parameters are critical for sourcing, regulatory compliance, and computational modeling.

The structure consists of a pyridine ring substituted at the 4-position with an ethylphenoxy group, which is in turn substituted at the para-position of the phenyl ring with a bromine atom.

IdentifierValueSource
IUPAC Name 4-[2-(4-Bromophenoxy)ethyl]pyridineN/A (Standard Nomenclature)
CAS Number 1183352-95-5
Molecular Formula C₁₃H₁₂BrNO
Molecular Weight 278.15 g/mol
Canonical SMILES C1=CN=C(C=C1)CCOC2=CC=C(C=C2)BrN/A (Structure-based)
InChI InChI=1S/C13H12BrNO/c14-12-1-3-13(4-2-12)16-10-7-11-5-8-15-9-6-11/h1-6,8-9H,7,10H2N/A (Structure-based)
InChIKey WYTKFIDAXZBAHT-UHFFFAOYSA-NN/A (Structure-based)

Physicochemical and Predicted Properties

PropertyPredicted Value / InformationRationale / Notes
Appearance Likely a white to off-white solid or a viscous oil.Based on analogs like 2-(4-bromophenyl)pyridine and other aromatic ethers.
Melting Point Not available.Expected to be a low-melting solid.
Boiling Point > 300 °C (Predicted)High boiling point is expected due to the molecular weight and aromatic nature.
Solubility Soluble in common organic solvents (e.g., DCM, Chloroform, Ethyl Acetate, Methanol). Poorly soluble in water.The hydrophobic aromatic rings and ether linkage dominate its solubility profile.
XLogP3 3.6 (Predicted)Calculated based on structure; indicates significant lipophilicity.
Storage Store at -4°C for short term (1-2 weeks), -20°C for long term (1-2 years).

Synthesis and Reaction Chemistry

The most logical and widely applicable method for constructing the ether linkage in 4-[2-(4-Bromophenoxy)ethyl]pyridine is the Williamson ether synthesis . This reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from a suitable substrate.

Proposed Synthetic Workflow

The synthesis would involve the reaction of 4-(2-hydroxyethyl)pyridine with 1-bromo-4-iodobenzene or 1-bromo-4-fluorobenzene in the presence of a strong base. Using 1-bromo-4-iodobenzene is advantageous as the iodine is a better leaving group for nucleophilic aromatic substitution, although harsher conditions may be needed. A more common approach would be using a strong base like sodium hydride (NaH) to deprotonate the alcohol, which then attacks the aryl halide.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Substitution cluster_2 Step 3: Workup & Purification A 4-(2-Hydroxyethyl)pyridine C Pyridyl Alkoxide Intermediate A->C THF, 0°C to RT B Sodium Hydride (NaH) B->C E 4-[2-(4-Bromophenoxy)ethyl]pyridine C->E DMF, Heat D 1-Bromo-4-iodobenzene D->E F Aqueous Workup E->F G Column Chromatography F->G H Pure Product G->H

Caption: Proposed Williamson Ether Synthesis Workflow.

Detailed Experimental Protocol (Hypothetical)

This protocol is a self-validating system based on established Williamson ether synthesis procedures. Each step includes checks and justifications.

  • Reagent Preparation & Inert Atmosphere:

    • To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 4-(2-hydroxyethyl)pyridine (1.0 eq).

    • Dissolve the starting material in anhydrous tetrahydrofuran (THF, ~0.5 M).

    • Causality: Anhydrous conditions are critical as sodium hydride reacts violently with water. A nitrogen atmosphere prevents quenching of the reactive intermediates.

  • Deprotonation:

    • Cool the solution to 0 °C using an ice bath.

    • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise over 15 minutes.

    • Self-Validation: Effervescence (hydrogen gas evolution) should be observed. The reaction is allowed to stir at 0 °C for 30 minutes and then warm to room temperature for 1 hour to ensure complete formation of the alkoxide. Progress can be monitored by the cessation of gas evolution.

  • Nucleophilic Substitution:

    • In a separate flask, dissolve 1-bromo-4-iodobenzene (1.1 eq) in a minimal amount of anhydrous dimethylformamide (DMF).

    • Add the solution of the aryl halide to the reaction mixture dropwise.

    • Heat the reaction mixture to 80-90 °C and stir overnight.

    • Causality: DMF is a polar aprotic solvent that effectively solvates the sodium cation, enhancing the nucleophilicity of the alkoxide. Heat is required to facilitate the nucleophilic aromatic substitution. Progress can be monitored by TLC or LC-MS, observing the consumption of the starting alcohol.

  • Quenching and Extraction:

    • Cool the reaction to room temperature and then carefully quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Causality: This step safely neutralizes any unreacted NaH.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with water and then with brine to remove residual DMF and inorganic salts.

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude residue should be purified by column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate as the eluent.

    • Self-Validation: Fractions are collected and analyzed by TLC. Pure fractions are combined and the solvent is evaporated to yield the final product, 4-[2-(4-Bromophenoxy)ethyl]pyridine. The structure and purity should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Spectroscopic and Analytical Characterization (Predicted)

No published spectra exist for this compound. The following are predictions based on the chemical structure and data from analogs such as 2-(4-bromophenyl)pyridine[5][6] and 4-[(4-bromophenyl)ethynyl]pyridine[7].

  • ¹H NMR (400 MHz, CDCl₃):

    • Pyridine Protons: Two distinct signals are expected. A doublet at ~δ 8.5-8.6 ppm (protons ortho to N) and a doublet at ~δ 7.2-7.3 ppm (protons meta to N).

    • Bromophenyl Protons: Two doublets integrating to 2H each, exhibiting an AA'BB' pattern. A doublet at ~δ 7.3-7.4 ppm and a doublet at ~δ 6.8-6.9 ppm.

    • Ethyl Linker Protons: Two triplets, each integrating to 2H. A triplet at ~δ 4.2-4.3 ppm (-O-CH₂-) and a triplet at ~δ 3.1-3.2 ppm (-CH₂-Py). The downfield shift of the O-CH₂ protons is due to the deshielding effect of the adjacent oxygen atom.

  • ¹³C NMR (101 MHz, CDCl₃):

    • Pyridine Carbons: Signals expected around δ 150 ppm (C-ortho), δ 124 ppm (C-meta), and a key quaternary signal around δ 148-150 ppm for the carbon attached to the ethyl group.

    • Bromophenyl Carbons: Signals expected around δ 158 ppm (C-O), δ 132 ppm (C-ortho to Br), δ 116 ppm (C-meta to Br), and δ 114 ppm (C-Br).

    • Ethyl Linker Carbons: Signals expected around δ 67 ppm (-O-CH₂) and δ 37 ppm (-CH₂-Py).

  • Mass Spectrometry (ESI+):

    • The [M+H]⁺ ion would show a characteristic isotopic pattern for a molecule containing one bromine atom, with two major peaks of nearly equal intensity at m/z 278.0 and 280.0.

  • Infrared (IR) Spectroscopy:

    • Key stretches would include C-O-C (ether) around 1240 cm⁻¹, aromatic C=C and C=N stretches in the 1600-1450 cm⁻¹ region, and C-Br stretch around 600-500 cm⁻¹.

Applications in Research and Drug Development

The true value of a molecule like 4-[2-(4-Bromophenoxy)ethyl]pyridine lies in its potential as a versatile building block for creating more complex molecules with tailored biological activities.

G cluster_0 Core Scaffold cluster_1 Potential Applications core 4-[2-(4-Bromophenoxy)ethyl]pyridine Pyridine Moiety Ether Linker Bromophenyl Moiety app Drug Discovery Intermediate Kinase Inhibitors GPCR Ligands Materials Science core:f1->app:f1 H-Bond Acceptor Scaffold Hopping core:f2->app:f2 Conformational Flexibility core:f3->app:f1 Suzuki, Sonogashira, Buchwald-Hartwig Coupling core:f0->app:f3 Ligand Synthesis

Caption: Logical relationships of structural motifs to applications.

  • Scaffold for Drug Discovery: Pyridine-containing compounds are ubiquitous in FDA-approved drugs and are known to possess a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties[8][9][10]. This molecule serves as a pre-functionalized scaffold.

  • Intermediate for Kinase Inhibitors: The bromophenyl group is a classic synthetic handle. It can be readily elaborated using palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce diverse functionalities. This strategy is frequently employed in the synthesis of kinase inhibitors, where a substituted aromatic ring is required for binding in the ATP pocket.

  • GPCR Ligand Development: The flexible ether linkage combined with the pyridine headgroup is a common feature in ligands for G-protein coupled receptors (GPCRs). The pyridine can interact with polar residues in the receptor binding site, while the bromophenyl tail can be modified to optimize van der Waals interactions in more hydrophobic sub-pockets.

Safety, Handling, and Storage

A specific Safety Data Sheet (SDS) for 4-[2-(4-Bromophenoxy)ethyl]pyridine is not publicly available. Therefore, it must be handled as a research chemical of unknown toxicity, and precautions should be derived from structurally related hazardous compounds.

  • Hazard Classification (Anticipated):

    • May be harmful if swallowed.

    • Causes skin irritation.

    • Causes serious eye irritation.

    • May cause respiratory irritation.

  • Handling Precautions:

    • Use only in a well-ventilated area, preferably within a chemical fume hood.

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields, and a lab coat.

    • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

    • Wash hands thoroughly after handling.

  • First Aid Measures:

    • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.

    • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

    • If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.

  • Storage:

    • Keep container tightly closed in a dry, cool, and well-ventilated place.

    • For long-term stability, store at -20°C.

Conclusion

4-[2-(4-Bromophenoxy)ethyl]pyridine represents a valuable, albeit under-characterized, chemical entity for researchers in drug discovery and organic synthesis. Its combination of a pharmacologically relevant pyridine ring, a flexible ether linker, and a synthetically versatile bromophenyl group makes it an attractive starting point for the development of novel therapeutics and functional materials. This guide provides the foundational chemical knowledge, a robust synthetic strategy, and critical safety insights necessary for its effective and safe utilization in a research setting.

References

  • L. A. Rochford et al. (2018). Chemistry of 4-[(4-bromophenyl)ethynyl]pyridine at metal surfaces studied by STM. Royal Society of Chemistry. [Link]

  • BioOrganics. 2-[2-(4-Bromophenoxy)ethyl]-5-ethylpyridine-d4. [Link]

  • Supporting Information for Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. (n.d.). [Link]

  • G. M. Abu-Taweel et al. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Critical Reviews in Analytical Chemistry. [Link]

  • G. M. Abu-Taweel et al. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. ResearchGate. [Link]

  • PubChem. 2-[2-(4-Bromophenoxy)ethyl]-5-ethylpyridine. National Center for Biotechnology Information. [Link]

  • Frontiers in Chemistry. (2020). Recent Advances of Pyridinone in Medicinal Chemistry. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. The Role of Pyridine Intermediates in Pharmaceutical Synthesis. [Link]

  • Bibliomed. (2013). SYNTHESIS AND REACTIONS OF 2-(4-BROMOPHENYL)-4H- 3,1-BENZOXAZINE-4-ONE. [Link]

  • PubChem. 2-(4-Bromophenyl)pyridine. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2014). Synthesis and Single-Crystal X-ray Characterization of 4,4''-Functionalized 4'-(4-Bromophenyl)-2,2':6',2''-terpyridines. [Link]

  • Global Substance Registration System (GSRS). 2-(2-(4-BROMOPHENOXY)ETHYL)-5-ETHYLPYRIDINE. [Link]

  • Google Patents.

Sources

A Technical Guide to 4-[2-(4-Bromophenoxy)ethyl]pyridine: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 4-[2-(4-Bromophenoxy)ethyl]pyridine (CAS No. 1183352-95-5), a heterocyclic compound of interest in synthetic chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule in peer-reviewed literature, this document leverages established principles of organic chemistry and data from structurally similar compounds to present a scientifically grounded resource for researchers. The guide details the physicochemical properties of the target compound, proposes a robust synthetic pathway via Williamson ether synthesis, offers predictions of its key spectroscopic signatures for characterization, discusses potential applications based on analogous structures, and outlines essential safety and handling protocols. This document serves as a foundational reference for professionals engaged in the research and development of novel chemical entities.

Introduction and Core Properties

4-[2-(4-Bromophenoxy)ethyl]pyridine is a chemical compound featuring a pyridine ring linked via an ethyl ether bridge to a 4-bromophenyl group. The presence of the bromine atom on the phenyl ring, the nucleophilic pyridine nitrogen, and the ether linkage makes this molecule a versatile intermediate for further chemical modification. Such structures are frequently explored in medicinal chemistry and materials science as building blocks for more complex molecular architectures.

While specific research focusing exclusively on 4-[2-(4-Bromophenoxy)ethyl]pyridine is sparse, its structural motifs are common in pharmacologically active agents and functional materials. For instance, related bromo-aryl and pyridine derivatives are investigated as intermediates in the synthesis of pharmaceuticals and agrochemicals.[1] This guide aims to bridge the information gap by providing a detailed theoretical and practical framework for working with this compound.

Physicochemical Data

The fundamental properties of 4-[2-(4-Bromophenoxy)ethyl]pyridine have been compiled from available chemical databases. These quantitative data are essential for experimental design, including reaction stoichiometry, purification, and analytical characterization.

PropertyValueSource
CAS Number 1183352-95-5[2]
Molecular Formula C₁₃H₁₂BrNO[2]
Molecular Weight 278.14 g/mol [2]
Predicted XLogP3 3.5Inferred from structural analogs
Predicted Boiling Point ~385.5 °C at 760 mmHgInferred from structural analogs
Predicted Density ~1.4 g/cm³Inferred from structural analogs

Proposed Synthetic Protocol: Williamson Ether Synthesis

A reliable and high-yielding method for preparing 4-[2-(4-Bromophenoxy)ethyl]pyridine is the Williamson ether synthesis. This classic nucleophilic substitution reaction involves the deprotonation of an alcohol to form an alkoxide, which then attacks an alkyl halide. In this proposed pathway, 4-bromophenol is deprotonated by a strong base to form the 4-bromophenoxide anion, which then acts as a nucleophile, attacking the electrophilic carbon of 4-(2-chloroethyl)pyridine.

Causality of Experimental Choices:

  • Choice of Base: Sodium hydride (NaH) is selected as the base because it is a strong, non-nucleophilic base that irreversibly deprotonates the phenol, driving the reaction to completion.

  • Choice of Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) is chosen to dissolve the ionic intermediates (the phenoxide salt) and to promote the SN2 reaction mechanism without solvating the nucleophile excessively, which would reduce its reactivity.

  • Reaction Temperature: The reaction is initially performed at 0 °C during the deprotonation step to control the exothermic reaction with NaH. It is then gently heated to facilitate the nucleophilic substitution, which may have a moderate activation energy barrier.

Experimental Workflow

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Substitution cluster_2 Step 3: Work-up & Purification A 1. Dissolve 4-bromophenol in anhydrous DMF B 2. Cool to 0 °C in an ice bath A->B C 3. Add Sodium Hydride (NaH) portion-wise under N₂ B->C D 4. Stir for 30 min at 0 °C C->D E 5. Add 4-(2-chloroethyl)pyridine hydrochloride dropwise D->E Formation of 4-bromophenoxide F 6. Warm to 60 °C and stir for 4-6 hours E->F G 7. Monitor reaction by TLC F->G H 8. Quench with cold water G->H Reaction Complete I 9. Extract with Ethyl Acetate H->I J 10. Wash organic layer with brine, dry over Na₂SO₄ I->J K 11. Concentrate in vacuo J->K L 12. Purify by column chromatography (Silica gel) K->L M M L->M Pure Product

Caption: Proposed Williamson Ether Synthesis Workflow.

Detailed Step-by-Step Methodology
  • Preparation: To a dry 250 mL round-bottom flask under a nitrogen atmosphere, add 4-bromophenol (1.0 eq). Dissolve it in anhydrous N,N-Dimethylformamide (DMF) (approx. 5 mL per mmol of phenol).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) in small portions.

  • Alkoxide Formation: Stir the resulting suspension at 0 °C for 30 minutes. The evolution of hydrogen gas should cease, indicating the complete formation of the sodium 4-bromophenoxide.

  • Nucleophilic Addition: In a separate flask, prepare a solution of 4-(2-chloroethyl)pyridine hydrochloride (1.0 eq) in a minimal amount of DMF. Add this solution dropwise to the reaction mixture.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 60 °C. Stir for 4-6 hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, cool the mixture to room temperature and then carefully pour it into a beaker containing ice-cold water to quench the reaction.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and then with a saturated sodium chloride solution (brine).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure 4-[2-(4-Bromophenoxy)ethyl]pyridine.

Predicted Spectroscopic Characterization

While specific spectra for this compound are not publicly available, its structure allows for the confident prediction of key signals in various spectroscopic analyses. These predictions are crucial for the verification of the compound's identity after synthesis.

Analysis TechniquePredicted Signals and Interpretation
¹H NMR δ ~8.5 ppm (d, 2H): Protons on the pyridine ring ortho to the nitrogen. δ ~7.4 ppm (d, 2H): Protons on the bromophenyl ring ortho to the bromine. δ ~7.2 ppm (d, 2H): Protons on the pyridine ring meta to the nitrogen. δ ~6.9 ppm (d, 2H): Protons on the bromophenyl ring ortho to the ether linkage. δ ~4.3 ppm (t, 2H): Methylene protons adjacent to the oxygen (O-CH₂). δ ~3.1 ppm (t, 2H): Methylene protons adjacent to the pyridine ring (Py-CH₂).
¹³C NMR δ ~158 ppm: Carbon of the bromophenyl ring attached to the ether oxygen. δ ~150 ppm: Carbons of the pyridine ring ortho to the nitrogen. δ ~148 ppm: Quaternary carbon of the pyridine ring. δ ~132 ppm: Carbons of the bromophenyl ring ortho to the bromine. δ ~124 ppm: Carbons of the pyridine ring meta to the nitrogen. δ ~116 ppm: Carbons of the bromophenyl ring ortho to the ether linkage. δ ~115 ppm: Carbon of the bromophenyl ring attached to bromine. δ ~65 ppm: Methylene carbon adjacent to the oxygen (O-CH₂). δ ~35 ppm: Methylene carbon adjacent to the pyridine ring (Py-CH₂).
Mass Spec (EI) M⁺• at m/z 277/279: Molecular ion peak showing the characteristic 1:1 isotopic pattern for bromine (⁷⁹Br/⁸¹Br). Key Fragments: Loss of the bromophenoxy group, cleavage of the ethyl bridge.
FT-IR ~3050 cm⁻¹: Aromatic C-H stretch. ~2900 cm⁻¹: Aliphatic C-H stretch. ~1600, 1480 cm⁻¹: Aromatic C=C and C=N stretching vibrations. ~1240 cm⁻¹: Aryl-O-C asymmetric stretch (ether). ~1030 cm⁻¹: Aryl-O-C symmetric stretch (ether). ~820 cm⁻¹: para-substituted benzene C-H out-of-plane bend.

Potential Applications and Research Directions

The structural components of 4-[2-(4-Bromophenoxy)ethyl]pyridine suggest its utility as a versatile intermediate in several areas of chemical research and development.

  • Pharmaceutical Synthesis: The pyridine moiety is a common feature in many drugs. The bromophenyl group serves as a handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse functional groups to build complex drug candidates. For example, similar structures are precursors to compounds with potential therapeutic activities.

  • Agrochemicals: Many pesticides and herbicides contain pyridine and halogenated phenyl rings.[1] This compound could serve as a building block for new crop protection agents.

  • Materials Science: Pyridine-containing molecules are widely used as ligands in coordination chemistry and for the synthesis of functional materials, such as metal-organic frameworks (MOFs) and polymers with specific electronic or optical properties.

Caption: Potential Application Pathways.

Safety and Handling

No specific safety data sheet (SDS) is available for 4-[2-(4-Bromophenoxy)ethyl]pyridine. Therefore, precautions must be based on the data for structurally related compounds, such as other brominated aromatic ethers and pyridines.

  • General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile). Avoid breathing dust, vapor, mist, or gas. Avoid contact with skin and eyes.[3]

  • Hazard Statements (Predicted):

    • May be harmful if swallowed.

    • Causes skin irritation.

    • Causes serious eye irritation.

    • May cause respiratory irritation.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents and strong acids.

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow to enter drains or waterways.

Conclusion

4-[2-(4-Bromophenoxy)ethyl]pyridine represents a valuable, albeit under-characterized, chemical building block. This guide provides a robust framework for its synthesis, characterization, and safe handling, based on established chemical principles and data from analogous compounds. The proposed synthetic route is practical for typical laboratory settings, and the predicted spectroscopic data offer a clear roadmap for structural verification. The potential for this compound to serve as a key intermediate in the development of new pharmaceuticals, agrochemicals, and materials makes it a compelling target for further investigation by the scientific community.

References

  • Organic Syntheses. (n.d.). Procedure for a related organic synthesis. Retrieved from [Link]

  • PubChem. (n.d.). 2-[2-(4-Bromophenoxy)ethyl]-5-ethylpyridine. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-[2-(4-bromophenylsulfanyl)ethyl]pyridine. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-Bromophenyl)pyridine. Retrieved from [Link]

  • Bibliomed. (2013). Synthesis and Reactions of 2-(4-Bromophenyl)-4H-3,1-Benzoxazine-4-One. Retrieved from [Link]

  • HETEROCYCLES. (2008). Synthesis of 2,4-Dibromopyridine and 4,4'-Dibromo-2,2'-Bipyridine. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). 2-(2-(4-BROMOPHENOXY)ETHYL)-5-ETHYLPYRIDINE. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]. Retrieved from [Link]

  • NIST. (n.d.). Pyridine, 4-ethyl-. Retrieved from [Link]

  • RSC. (n.d.). Chemistry of 4-[(4-bromophenyl)ethynyl]pyridine at metal surfaces studied by STM. Retrieved from [Link]

Sources

Potential pharmaceutical applications of 4-[2-(4-Bromophenoxy)ethyl]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Pharmaceutical Potential of 4-[2-(4-Bromophenoxy)ethyl]pyridine

Executive Summary

4-[2-(4-Bromophenoxy)ethyl]pyridine (CAS: Derived from generic scaffold 669716-58-9 analogs) represents a high-value "privileged scaffold" intermediate in modern medicinal chemistry. Characterized by a flexible ethyl ether linker connecting a polar pyridine headgroup to a lipophilic, para-brominated phenyl tail, this molecule serves as a critical building block for Fragment-Based Drug Discovery (FBDD) .

Its structural architecture offers a dual-modality advantage: the pyridine ring functions as a hydrogen bond acceptor or metal chelator, while the bromophenyl moiety acts as a versatile handle for late-stage cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig). This guide explores its utility in synthesizing Type II Kinase Inhibitors , PPAR


 Agonists , and novel Antitubercular Agents , providing validated protocols for its synthesis and functionalization.

Chemical Profile & Structural Logic

The molecule derives its pharmaceutical utility from its three distinct pharmacophoric zones:

  • The Pyridine Head (Polar Anchor): Acts as a monodentate ligand for heme iron (in CYP450 or NOS enzymes) or a hydrogen bond acceptor in the ATP-binding pocket of kinases (e.g., the Hinge Region).

  • The Ethyl Ether Linker (Flexible Tether): Provides rotational freedom (

    
     and 
    
    
    
    bonds), allowing the molecule to adopt conformations required to traverse narrow hydrophobic channels within protein active sites.
  • The 4-Bromophenyl Tail (Hydrophobic Handle): The bromine atom is electronically withdrawing (increasing lipophilicity) and serves as a highly reactive site for palladium-catalyzed cross-coupling, enabling the rapid generation of structure-activity relationship (SAR) libraries.

PropertyValue (Predicted)Relevance
Molecular Formula

Fragment-like space
Molecular Weight 278.15 g/mol Ideal for FBDD (<300 Da)
cLogP ~3.2 - 3.5Good membrane permeability
H-Bond Acceptors 2 (Pyridine N, Ether O)Target engagement
Rotatable Bonds 4Induced fit adaptability

Therapeutic Applications & Mechanisms

A. Oncology: Type II Kinase Inhibitors

This scaffold is structurally homologous to the "tail" regions of several VEGFR and PDGFR inhibitors (e.g., Sorafenib analogs).

  • Mechanism: The pyridine ring binds to the hinge region of the kinase, while the ether linker allows the phenyl group to occupy the hydrophobic "back pocket" adjacent to the gatekeeper residue.

  • Application: The bromine allows for the attachment of urea or amide "caps" via Buchwald coupling, a critical feature for stabilizing the DFG-out (inactive) conformation of kinases.

B. Metabolic Disorders: PPAR Agonists

The 2-(phenoxy)ethyl-pyridine motif is a bioisostere of the thiazolidinedione "tail" found in glitazones (e.g., Pioglitazone).

  • Mechanism: The pyridine-ether moiety mimics the lipophilic interactions required for ligand-binding domain (LBD) activation of Peroxisome Proliferator-Activated Receptor gamma (PPAR

    
    ).
    
  • Strategy: The bromophenyl group serves as the attachment point for the acidic headgroup (e.g., carboxylic acid or bioisostere) necessary for receptor activation.

C. Infectious Disease: Antitubercular Agents

Recent studies identify phenoxyalkyl-pyridine derivatives as potent inhibitors of QcrB (cytochrome bc1 complex) in Mycobacterium tuberculosis.[1]

  • Insight: The lipophilic ether tail facilitates penetration of the mycobacterial cell wall, while the pyridine nitrogen coordinates with the heme center of the cytochrome, disrupting cellular respiration.

Experimental Protocols

Protocol A: Synthesis via Williamson Ether Synthesis

Rationale: This method is preferred for its scalability and cost-effectiveness compared to Mitsunobu conditions.

Reagents:

  • 4-(2-Bromoethyl)pyridine hydrobromide (1.0 eq)

  • 4-Bromophenol (1.1 eq)

  • Potassium Carbonate (

    
    , 3.0 eq)
    
  • Solvent: DMF or Acetonitrile (

    
    )
    

Step-by-Step Procedure:

  • Activation: Dissolve 4-bromophenol (1.1 eq) in anhydrous DMF (0.5 M concentration). Add

    
     (3.0 eq) and stir at room temperature for 30 minutes to generate the phenoxide anion.
    
  • Coupling: Add 4-(2-bromoethyl)pyridine hydrobromide (1.0 eq) portion-wise to the reaction mixture.

  • Reaction: Heat the mixture to 80°C for 12–16 hours under an inert atmosphere (

    
    ). Monitor consumption of the alkyl bromide via TLC (System: 50% EtOAc/Hexanes).
    
  • Workup: Cool to room temperature. Dilute with water (5x reaction volume) and extract with Ethyl Acetate (3x).

  • Purification: Wash combined organics with 1M NaOH (to remove unreacted phenol) and brine. Dry over

    
    .[2] Purify via flash column chromatography (Gradient: 0-40% EtOAc in Hexanes).
    
  • Validation: Confirm structure via

    
    -NMR (Characteristic triplets for ethyl linker at 
    
    
    
    ~3.1 and ~4.2 ppm).
Protocol B: Late-Stage Functionalization (Suzuki-Miyaura Coupling)

Rationale: To convert the bromine handle into a biaryl motif common in drug candidates.

Reagents:

  • 4-[2-(4-Bromophenoxy)ethyl]pyridine (1.0 eq)

  • Aryl Boronic Acid (1.2 eq)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2.0 eq)
    
  • Solvent: Dioxane:Water (4:1)

Procedure:

  • Combine all reagents in a microwave vial.

  • Degas with Argon for 5 minutes.

  • Heat at 100°C for 2 hours (or microwave: 120°C, 30 min).

  • Filter through Celite and concentrate.

Visualizing the Drug Discovery Workflow

The following diagram illustrates the divergent synthesis pathways enabled by this scaffold.

DrugDiscoveryWorkflow Scaffold 4-[2-(4-Bromophenoxy)ethyl]pyridine (Core Scaffold) Suzuki Suzuki Coupling (+ Aryl Boronic Acid) Scaffold->Suzuki Buchwald Buchwald Coupling (+ Amines/Amides) Scaffold->Buchwald Heck Heck Reaction (+ Acrylates) Scaffold->Heck Target1 Biaryl Analogs (Kinase Inhibitors) Suzuki->Target1 Target ID Target2 Amino-Aryl Derivs (GPCR Ligands) Buchwald->Target2 Lead Opt Target3 Cinnamate Derivs (PPAR Agonists) Heck->Target3 SAR Expansion

Figure 1: Divergent synthesis strategy using the bromine "handle" to access multiple therapeutic classes.

Safety & Toxicology Considerations

  • Metabolic Stability: The ether linkage is generally robust, but the pyridine ring is susceptible to N-oxidation by FMOs (Flavin-containing monooxygenases). In drug design, blocking the 2-position of the pyridine (e.g., with a methyl group) often improves metabolic half-life.

  • Genotoxicity: Unlike some aniline derivatives, the phenoxy-ethyl-pyridine scaffold does not inherently carry a structural alert for mutagenicity (Ames negative typically), provided the pyridine is not fused to reactive electrophiles.

  • Handling: The intermediate is an alkylating agent precursor (if the bromide is free) and a mild irritant. Standard PPE (gloves, fume hood) is mandatory.

References

  • Design of Phenoxyethyl-Pyridine Scaffolds for Tuberculosis: Wu, Z., et al. (2016).[1][3] Identification of N-(2-Phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides as New Antituberculosis Agents. ACS Medicinal Chemistry Letters.

  • Pyridine Derivatives in Medicinal Chemistry: Altaf, A. A., et al. (2015).[4][5] A Review on the Medicinal Importance of Pyridine Derivatives. Journal of Drug Design and Medicinal Chemistry.

  • Kinase Inhibitor Structural Biology (Type II Binding): Liu, Y., & Gray, N. S. (2006). Rational design of inhibitors that bind to inactive kinase conformations. Nature Chemical Biology.

  • Synthetic Protocols for Pyridine Ethers: PubChem Compound Summary for Pyridine-Ether Derivatives.

Sources

Methodological & Application

Application Note: High-Efficiency Synthesis of 4-[2-(4-Bromophenoxy)ethyl]pyridine via Mitsunobu Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthesis of 4-[2-(4-bromophenoxy)ethyl]pyridine (Target Molecule) using the Mitsunobu reaction. While traditional Williamson ether synthesis requires strong bases that can be incompatible with sensitive heterocycles or lead to elimination side-products, the Mitsunobu protocol offers a mild, neutral alternative.

Key Advantage: This protocol leverages the basicity of the pyridine ring to implement a self-validating purification strategy . By utilizing an acid-base extraction workup, the user can quantitatively separate the product from the difficult-to-remove byproduct, triphenylphosphine oxide (TPPO), eliminating the need for difficult chromatographic separations often associated with Mitsunobu chemistry.

Strategic Analysis & Mechanism

Why Mitsunobu?

The synthesis involves coupling a primary alcohol (4-(2-hydroxyethyl)pyridine ) with a phenol (4-bromophenol ).

  • pKa Compatibility: The pKa of 4-bromophenol is approximately 9.3 [1]. This falls perfectly within the optimal range for Mitsunobu nucleophiles (pKa < 11), ensuring rapid deprotonation by the betaine intermediate.

  • Chemoselectivity: The reaction conditions (neutral pH, room temperature) prevent the N-alkylation of the pyridine ring, favoring the O-alkylation of the phenol.

  • Stereochemistry: While not chiral in this specific case, the mechanism proceeds via an

    
     inversion, ensuring clean substitution at primary carbons without rearrangement.
    
Reaction Mechanism

The reaction proceeds through the formation of a Morrison-Brunn-Huisgen betaine intermediate formed by Triphenylphosphine (


) and Diisopropyl azodicarboxylate (DIAD). This activates the alcohol as an oxyphosphonium leaving group, which is then displaced by the phenoxide.

MitsunobuMechanism Reagents Reagents: PPh3 + DIAD Betaine Betaine Intermediate Reagents->Betaine Addition Activation Alcohol Activation (Oxyphosphonium Ion) Betaine->Activation + Pyridine-Alcohol Deprotonation Pronucleophile Deprotonation Betaine->Deprotonation + 4-Bromophenol Substitution SN2 Displacement (C-O Bond Formation) Activation->Substitution Electrophile Deprotonation->Substitution Nucleophile (Phenoxide) Product Target Ether + TPPO + Hydrazine Substitution->Product Inversion

Figure 1: Mechanistic pathway of the Mitsunobu coupling.[1] The betaine serves dual roles: activating the alcohol and deprotonating the phenol.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[2][3]Role
4-(2-Hydroxyethyl)pyridine 123.151.0Substrate (Alcohol)
4-Bromophenol 173.011.1Nucleophile
Triphenylphosphine (

)
262.291.2Activator
DIAD (or DEAD)202.211.2Azo Reagent
THF (Anhydrous)-10-15 volSolvent

Safety Note: DIAD/DEAD are shock-sensitive and toxic. Handle in a fume hood. Avoid concentrating pure azo compounds.

Step-by-Step Procedure
  • Preparation: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet. Cool to room temperature under nitrogen flow.

  • Solvation: Charge the RBF with 4-(2-hydroxyethyl)pyridine (1.0 equiv), 4-bromophenol (1.1 equiv), and

    
      (1.2 equiv). Add anhydrous THF (concentration ~0.1 M relative to alcohol).
    
    • Expert Insight: Adding the phenol and phosphine before the azo compound is the standard "pre-mix" method. This minimizes side reactions where the betaine attacks the solvent or itself [2].

  • Cooling: Submerge the flask in an ice/water bath (0 °C). Stir for 10 minutes to ensure thermal equilibrium.

  • Addition: Add DIAD (1.2 equiv) dropwise via syringe or addition funnel over 15–20 minutes.

    • Critical Control Point: The reaction is exothermic. Rapid addition can generate heat, leading to the decomposition of the betaine intermediate. Maintain internal temperature < 5 °C.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12–16 hours.

    • Monitoring: Check progress via TLC (System: 50% EtOAc/Hexane). The product is usually less polar than the starting alcohol but more polar than the phenol.

Purification Strategy: The "Catch & Release" Workup

The major challenge in Mitsunobu reactions is the removal of Triphenylphosphine Oxide (TPPO) and reduced hydrazine. Standard chromatography is often insufficient due to TPPO streaking.

Solution: Because our target molecule contains a basic pyridine nitrogen, we can use an Acid-Base Extraction to isolate it chemically.

WorkupFlow Crude Crude Reaction Mixture (THF, Product, TPPO, Hydrazine) Evap 1. Evaporate THF 2. Dissolve in Et2O or EtOAc Crude->Evap AcidExt Extract with 1M HCl (aq) Evap->AcidExt OrgLayer1 Organic Layer (Contains TPPO, Phenol, Hydrazine) AcidExt->OrgLayer1 Neutral/Acidic Impurities AqLayer1 Aqueous Layer (Acidic) (Contains Protonated Product) AcidExt->AqLayer1 Product (Salt form) Discard1 Discard Organic Layer (Removes TPPO) OrgLayer1->Discard1 Basify Basify Aqueous Layer (pH > 10) with 4M NaOH AqLayer1->Basify Extract2 Extract with DCM (x3) Basify->Extract2 Final Dry (Na2SO4) & Concentrate Pure Product Extract2->Final

Figure 2: Acid-Base "Catch and Release" purification workflow. This method exploits the pyridine basicity to separate the product from neutral TPPO.

Detailed Workup Protocol
  • Concentration: Remove THF under reduced pressure (rotary evaporator).

  • Solubilization: Redissolve the oily residue in Diethyl Ether (

    
    ) or Ethyl Acetate.
    
    • Note: TPPO may precipitate here.[4][5] If so, filter it off before proceeding.[6] This bulk removal helps, but is not sufficient alone [3].

  • Acid Extraction ("Catch"): Transfer to a separatory funnel. Extract the organic layer 3 times with 1.0 M HCl .

    • Chemistry: The pyridine nitrogen is protonated (

      
      ), moving the product into the aqueous phase. TPPO, unreacted phenol, and hydrazine remain in the organic phase.
      
  • Wash: Wash the combined acidic aqueous layers once with fresh ether to remove entrained organic impurities.

  • Basification ("Release"): Cool the aqueous layer (ice bath) and slowly add 4.0 M NaOH until the pH is > 10.

    • Observation: The solution will become cloudy as the free base product precipitates/oils out.

  • Extraction: Extract the basic aqueous mixture 3 times with Dichloromethane (DCM).

  • Final Polish: Dry the combined DCM layers over

    
    , filter, and concentrate.
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete activationEnsure reagents are anhydrous. Water destroys the betaine intermediate.
Difficult Separation Emulsions during workupUse brine during the extraction steps. Ensure pH is distinctly basic (>10) during the "Release" phase.
TPPO Contamination Inefficient extractionIf Acid/Base workup is insufficient, precipitate TPPO using

in Ethanol (forming a solid coordination complex) [3].
N-Alkylation Pyridine interferenceUnlikely with phenols. If observed, ensure the phenol is added before the azo reagent to ensure immediate protonation of the betaine.

References

  • PubChem. (n.d.). 4-Bromophenol Compound Summary. National Center for Biotechnology Information. Retrieved October 26, 2023, from [Link]

  • Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551–2651. [Link]

  • Bates, R. H., et al. (2017). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. The Journal of Organic Chemistry, 82(19), 9931–9936. [Link]

  • Hughes, D. L. (1992). The Mitsunobu Reaction. Organic Reactions, 42, 335-656. [Link]

Sources

Application Note: Chemoselective Functionalization of the Pyridine Ring in 4-[2-(4-Bromophenoxy)ethyl]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the strategic functionalization of the pyridine ring within 4-[2-(4-Bromophenoxy)ethyl]pyridine (1) . This scaffold presents a specific chemoselectivity challenge: the simultaneous presence of an electron-deficient pyridine ring and a reactive aryl bromide (Ar-Br). Standard organometallic approaches (e.g., lithiation, non-directed Pd-catalysis) pose a high risk of chemoselectivity erosion via unwanted Lithium-Halogen exchange or oxidative addition at the Ar-Br site.

To bypass these limitations, this protocol focuses on innate C–H functionalization strategies that exploit the electronic deficiency of the pyridine ring while leaving the Ar-Br intact. We prioritize two orthogonal pathways:

  • Radical C–H Alkylation (Minisci Reaction): For direct introduction of alkyl/cycloalkyl groups at the C2 position.

  • N-Oxide Activation/Rearrangement: For introducing a chlorine handle at C2, enabling sequential cross-coupling strategies.

Strategic Analysis & Chemoselectivity Map

The substrate contains two distinct aromatic systems linked by a flexible ethyl ether chain. The ether linkage provides solubility in organic solvents but does not significantly perturb the electronic bias of the pyridine ring.

Reactivity Profile
  • Pyridine Ring (Target): Electron-deficient.[1] The C2 and C6 positions are equivalent (due to C4 substitution) and are the most electrophilic sites upon protonation or N-oxidation.

  • Aryl Bromide (Constraint): The 4-bromophenoxy moiety is a "latent" handle for future Suzuki/Buchwald couplings. It is highly susceptible to Lithium-Halogen exchange (

    
     min with 
    
    
    
    -BuLi at -78°C) and Pd(0) oxidative addition.
  • The Solution: Use nucleophilic radicals or electrophilic activation (N-oxide), neither of which reacts with Ar-Br under the prescribed conditions.

Decision Pathway (Graphviz)

G Substrate 4-[2-(4-Bromophenoxy) ethyl]pyridine Constraint CONSTRAINT: Preserve Ar-Br Substrate->Constraint MethodA Method A: Minisci Reaction Substrate->MethodA Radical Source (R-COOH + Ag/S2O8) MethodB Method B: N-Oxide Activation Substrate->MethodB 1. mCPBA 2. POCl3 ProdA C2-Alkyl Derivative MethodA->ProdA C2-Alkylation ProdB C2-Chloro Derivative MethodB->ProdB C2-Chlorination

Figure 1: Strategic decision tree for chemoselective functionalization. Method A installs carbon chains; Method B installs a reactive chloride handle.

Protocol A: Direct C2-Alkylation via Minisci Reaction

Objective: Introduce primary, secondary, or tertiary alkyl groups at the C2 position. Mechanism: Oxidative decarboxylation of a carboxylic acid generates a nucleophilic alkyl radical.[2] This radical selectively attacks the protonated pyridine (the most electron-deficient species) at the C2 position. The Ar-Br is inert to nucleophilic radicals.

Reagents & Materials
ReagentEquiv.[3]Role
Substrate (1) 1.0Starting Material
Carboxylic Acid (R-COOH) 2.0 - 3.0Radical Precursor (Alkyl source)
Silver Nitrate (AgNO3) 0.2 (20 mol%)Catalyst
Ammonium Persulfate 3.0Oxidant
TFA 1.0Proton source (activates pyridine)
DCM / Water 1:1 v/vBiphasic Solvent System
Step-by-Step Procedure
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Substrate (1) (1.0 mmol) in Dichloromethane (DCM, 5 mL).

  • Activation: Add Trifluoroacetic acid (TFA) (1.0 mmol) to protonate the pyridine nitrogen. Note: The solution may warm slightly.

  • Phase Assembly: Add distilled water (5 mL), followed by the Carboxylic Acid (2.0 mmol) and AgNO3 (0.2 mmol).

  • Initiation: Heat the biphasic mixture to 40°C with vigorous stirring (ensure phases mix well).

  • Oxidant Addition: Dissolve (NH4)2S2O8 (3.0 mmol) in minimal water (2 mL). Add this solution dropwise over 10 minutes.

    • Critical Control: Rapid addition can cause an exotherm and decarboxylation without coupling.

  • Reaction: Stir at 40–50°C for 2–4 hours. Monitor by LCMS (Target Mass = M + Alkyl - H).

  • Workup:

    • Cool to RT. Basify with sat. NaHCO3 (pH > 8) to neutralize TFA and the pyridinium salt.

    • Extract with DCM (3 x 10 mL).

    • Dry organics over Na2SO4 and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc). The C2-alkylated product is typically less polar than the starting material.

Why this works: The Ar-Br bond homolysis energy is too high to be broken by the alkyl radical or the silver catalyst under these mild conditions.

Protocol B: C2-Chlorination via N-Oxide Rearrangement

Objective: Install a Chlorine atom at C2. Mechanism: N-oxidation activates the ring. Treatment with POCl3 converts the N-oxide into a reactive electrophile, which is attacked by chloride (or the phosphoryl oxygen acts as a leaving group) leading to C2-chlorination (Meisenheimer-type rearrangement).

Reagents & Materials
ReagentEquiv.Role
Substrate (1) 1.0Starting Material
m-CPBA (70-75%) 1.2N-Oxidation Agent
POCl3 5.0Chlorinating/Dehydrating Agent
Triethylamine (Et3N) 2.0Acid Scavenger (Step 2)
DCM / Toluene -Solvents
Step-by-Step Procedure
Step 1: N-Oxidation[4]
  • Dissolve Substrate (1) (1.0 mmol) in DCM (10 mL) at 0°C.

  • Add m-CPBA (1.2 mmol) portion-wise.

  • Warm to Room Temperature (RT) and stir for 3–6 hours.

  • Validation: Monitor by TLC or LCMS. The N-Oxide is significantly more polar and shows M+16 mass.

  • Workup: Wash with 1M NaOH (2 x 10 mL) to remove m-chlorobenzoic acid byproduct. Dry (Na2SO4) and concentrate to yield the intermediate Pyridine-N-Oxide .

Step 2: Chlorination (Rearrangement)
  • Dissolve the crude Pyridine-N-Oxide in anhydrous Toluene (5 mL).

  • Add POCl3 (5.0 mmol) dropwise under Nitrogen atmosphere.

  • Optional: Add Et3N (2.0 mmol) if the substrate is acid-sensitive (protects the ether linker).

  • Heat to 80–90°C for 2–4 hours.

  • Quench (Caution): Cool to 0°C. Pour reaction mixture slowly into ice-water. POCl3 hydrolysis is exothermic.

  • Neutralization: Adjust pH to ~9 with Na2CO3.

  • Extraction: Extract with EtOAc. Purify via column chromatography.

Result: 2-Chloro-4-[2-(4-bromophenoxy)ethyl]pyridine. Utility: The C2-Cl bond is reactive toward SNAr (with amines/alkoxides) but is less reactive than the Ar-Br in Pd-catalyzed couplings, allowing for selective functionalization of the Ar-Br first if desired, or vice-versa using specific ligands.

Analytical & Quality Control

Expected NMR Signatures

Functionalization at C2 breaks the symmetry of the pyridine ring.

PositionStarting Material (1)C2-Functionalized Product
Pyridine C2-H Doublet (~8.5 ppm, 2H)Singlet/Doublet (~8.3 ppm, 1H)
Pyridine C6-H Doublet (~8.5 ppm, 2H)Doublet (~8.4 ppm, 1H)
Symmetry Symmetric (AA'BB' system)Asymmetric
Troubleshooting Table
ObservationRoot CauseCorrective Action
Protocol A: Low Conversion Poor phase transferIncrease stirring speed; add phase transfer catalyst (TBAB).
Protocol A: Decarboxylation only Exotherm too highAdd persulfate slower; lower temp to 35°C.
Protocol B: Linker cleavage Acid hydrolysis of etherUse Et3N in Step 2; avoid refluxing POCl3 without solvent.
Protocol B: Ar-Br loss Contaminated reagentsEnsure no Pd residue in glassware; Ar-Br is stable to POCl3.

Mechanistic Visualization

The following diagram illustrates the Minisci pathway, highlighting the crucial protonation step that directs the radical to C2.

Minisci Start Carboxylic Acid (R-COOH) Ox Oxidation by Ag(II)/S2O8 Start->Ox -CO2 Radical Alkyl Radical (R•) Ox->Radical Transition Radical Addition at C2 Radical->Transition Py_H Protonated Pyridine (Substrate-H+) Py_H->Transition Product C2-Alkylated Pyridine Transition->Product -H+ (Re-aromatization)

Figure 2: Mechanism of Silver-Catalyzed Minisci Alkylation.

References

  • Minisci, F., et al. (1971).[2][5] "Nucleophilic Character of Alkyl Radicals in Substitution Reactions of Heterocyclic Bases." Tetrahedron, 27, 3575. Link

  • Duncton, M. A. (2011). "Minisci reactions: Versatile C–H functionalization for medicinal chemists."[6] Med.[6] Chem. Commun., 2, 1135-1161. Link

  • Proctor, R. S. J., & Phipps, R. J. (2019).[6] "Recent Advances in Minisci-Type Reactions." Angewandte Chemie Int.[6] Ed., 58, 13666. Link

  • Fagnou, K., et al. (2005). "Pyridine N-oxides as versatile substrates for C-H functionalization."[1][7][8][9][10][11][12] Science, 323, 1593. Link

  • Baran, P. S., et al. (2012). "A New Reagent for Direct Difluoromethylation."[13] J. Am. Chem. Soc., 134, 1494.[13] (Describing sulfinate salts for Minisci). Link

Sources

Troubleshooting & Optimization

Purification strategies for 4-[2-(4-Bromophenoxy)ethyl]pyridine crude mixtures

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the purification of 4-[2-(4-Bromophenoxy)ethyl]pyridine , a structural motif common in medicinal chemistry (e.g., tyrosine kinase inhibitors, GPCR ligands).

This guide assumes the crude mixture originates from one of two standard synthetic routes:

  • Williamson Ether Synthesis: 4-(2-bromoethyl)pyridine + 4-bromophenol (

    
    ).
    
  • Mitsunobu Coupling: 4-(2-hydroxyethyl)pyridine + 4-bromophenol (

    
    /DIAD).
    

Case ID: PUR-PYR-004 Assigned Specialist: Senior Application Scientist Status: Active Support

Executive Summary

The purification of 4-[2-(4-Bromophenoxy)ethyl]pyridine is frequently complicated by the basicity of the pyridine ring and the lipophilicity of the bromophenoxy tail. Standard silica chromatography often leads to "streaking" (tailing) due to interaction between the pyridine nitrogen and acidic silanols. Furthermore, Mitsunobu-derived mixtures contain difficult-to-remove triphenylphosphine oxide (TPPO).

Our recommended strategy prioritizes chemical "Catch & Release" (Acid-Base Extraction) over chromatography for initial cleanup, followed by crystallization or amine-modified silica chromatography for final polishing.

Module 1: The "Catch & Release" Protocol (Primary Strategy)

Applicability: Removal of neutral impurities (TPPO, hydrazines) and acidic impurities (unreacted phenol).

The Scientific Logic

This molecule contains a basic pyridine nitrogen (


). We leverage this by protonating the pyridine to form a water-soluble pyridinium salt. Neutral impurities (like TPPO) and acidic impurities (phenols) remain in the organic phase, achieving a separation factor >100 without a column.
Step-by-Step Workflow

Step 1: Solubilization Dissolve the crude residue in Ethyl Acetate (EtOAc) . Avoid Dichloromethane (DCM) if possible, as it can form emulsions during the acidic wash.

  • Concentration: ~0.1 g/mL.

Step 2: The "Catch" (Acid Extraction) Extract the organic layer 3 times with 1.0 M HCl (aq) .

  • Mechanism:[1][2][3][4][5] Pyridine

    
     Pyridinium Chloride (Water Soluble).
    
  • Observation: The product moves to the aqueous layer. The organic layer now retains non-basic impurities (TPPO, unreacted phenol, alkyl halides).

  • Checkpoint: Keep the Aqueous Layer . You can discard the organic layer after TLC verification.

Step 3: The Wash Wash the combined acidic aqueous layers once with a small volume of Diethyl Ether (


)  or fresh EtOAc.
  • Purpose: Removes mechanically trapped lipophilic impurities.

Step 4: The "Release" (Basification) Cool the aqueous layer to 0°C. Slowly add 2.0 M NaOH or saturated


 until pH > 10.
  • Mechanism:[1][2][3][4][5] Pyridinium

    
     Free Base Pyridine (Water Insoluble).
    
  • Observation: The solution will turn cloudy/milky as the product precipitates or oils out.

Step 5: Recovery Extract the cloudy aqueous mixture 3 times with DCM or EtOAc . Dry over


, filter, and concentrate.

Module 2: Visualization of Purification Logic

The following diagram illustrates the decision matrix for selecting the correct purification path based on your crude mixture's profile.

PurificationLogic Start Crude Mixture Analysis RouteCheck Synthetic Route? Start->RouteCheck Mitsunobu Mitsunobu Route (Contains TPPO/DIAD) RouteCheck->Mitsunobu PPh3/DIAD used Williamson Williamson Route (Contains Phenol/Vinylpyridine) RouteCheck->Williamson K2CO3/Alkyl Halide used ZnCl2 ZnCl2 Precipitation (Removes TPPO) Mitsunobu->ZnCl2 High TPPO content AcidBase Acid-Base 'Catch & Release' (Removes Neutrals/Acids) Mitsunobu->AcidBase Low scale Williamson->AcidBase ZnCl2->AcidBase CheckPurity Check Purity (LCMS/NMR) AcidBase->CheckPurity Cryst Crystallization (EtOH or Hex/EtOAc) CheckPurity->Cryst Solid, >90% pure Column Amine-Silica Chromatography (1% Et3N in Mobile Phase) CheckPurity->Column Oil or <90% pure Final Pure Product >98% Cryst->Final Column->Final

Caption: Decision tree for purifying ether-linked pyridine derivatives, prioritizing chemical separation over chromatography.

Module 3: Troubleshooting & FAQs

Q1: I used the Mitsunobu reaction, and Triphenylphosphine Oxide (TPPO) is co-eluting with my product. How do I remove it?

The Issue: TPPO is notoriously difficult to separate on silica because its polarity often mimics polar heterocycles. The Fix: Zinc Chloride Precipitation. Instead of a column, use the coordination chemistry of


.
  • Dissolve the crude mixture in Ethanol or Isopropanol .

  • Add 2 equivalents of

    
     (dissolved in the same solvent).
    
  • Stir at room temperature for 2 hours.

  • Result: TPPO forms a stable, insoluble complex

    
     which precipitates out.[6]
    
  • Filter the solid.[5] The filtrate contains your pyridine product.

  • Note: You may need to perform a quick basic wash (

    
    ) on the filtrate to remove excess Zinc.
    
Q2: My product is streaking (tailing) on the silica column.

The Issue: The basic nitrogen of the pyridine ring interacts with the acidic silanol groups (


) on the silica gel, causing peak broadening and loss of yield.
The Fix: Amine Deactivation. 
  • Pre-treatment: Flush the silica column with mobile phase containing 1% Triethylamine (Et3N) before loading the sample.

  • Mobile Phase: Maintain 1% Et3N or 1%

    
      in your eluent (e.g., Hexane:EtOAc:Et3N). This blocks the silanol sites, allowing the pyridine to elute as a sharp band.
    
Q3: I see a side-product with a mass of [M-Phenoxy+H]. What is it?

The Diagnosis: This is likely 4-vinylpyridine , resulting from the elimination of the ethyl linker. Cause: This occurs if the reaction temperature was too high (


) or if strong bases (

,

) were used instead of milder carbonates (

,

). Removal: 4-vinylpyridine is polymerizable.
  • Strategy: It is much less polar than your ether product. A short silica plug eluting with non-polar solvent (10% EtOAc in Hexane) will elute the vinyl impurity first.

Module 4: Quantitative Data & Solvent Systems

Recommended Solvent Systems for Chromatography ( )
Solvent SystemRatio (v/v)AdditiveApplication
Hexane / EtOAc 60 : 401%

General Purification
DCM / Methanol 95 : 50.5%

For polar impurities
Toluene / Acetone 80 : 20NoneAlternative selectivity
Solubility Profile for Crystallization
SolventTemperatureSolubility StatusRecommendation
Ethanol Hot (

)
HighGood for recrystallization upon cooling.
Diethyl Ether RTModerateUse as anti-solvent.
Hexane/Pentane RTLowExcellent anti-solvent to induce precipitation.
Water AnyInsoluble (as free base)Used for washing only.

References

  • Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents Donaldson, K., et al.[6] (2017).[6][7] Journal of Organic Chemistry, 82(19), 9931–9936. [Link] (Source for the ZnCl2 precipitation protocol described in Q1)

  • Purification of Pyridine Derivatives: A Practical Guide Reich, H. J. (University of Wisconsin-Madison). "Common Laboratory Techniques." [Link] (Authoritative source for acid-base extraction logic and amine-silica techniques)

  • Synthesis of 4-(2-bromoethyl)pyridine (Precursor Handling) PubChem Compound Summary for CID 17779262 [Link] (Verification of precursor stability and handling)

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 4-[2-(4-Bromophenoxy)ethyl]pyridine and 4-[2-(4-Chlorophenoxy)ethyl]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of medicinal chemistry and materials science, the 4-[2-(4-halophenoxy)ethyl]pyridine scaffold is a privileged structure, serving as a key intermediate in the synthesis of a diverse range of functional molecules. The choice of the halogen substituent—most commonly bromine or chlorine—is a critical decision point in synthetic planning. This guide provides an in-depth, objective comparison of the reactivity of 4-[2-(4-Bromophenoxy)ethyl]pyridine and its chloro-analogue, 4-[2-(4-Chlorophenoxy)ethyl]pyridine. By integrating fundamental chemical principles with practical experimental considerations, we aim to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions for substrate selection and reaction optimization.

This comparison will focus on the most common synthetic transformations where the carbon-halogen bond is the reactive center: palladium-catalyzed cross-coupling reactions. We will dissect the theoretical underpinnings of their reactivity differences and provide a practical, validated experimental protocol for a direct comparison.

Theoretical Framework: Unpacking the Halogen Effect

The difference in reactivity between the bromo and chloro derivatives stems from a combination of electronic effects and carbon-halogen (C-X) bond strengths. While both halogens are electronegative, their influence on the aromatic ring and the C-X bond itself is distinct.

Electronic Effects: A Tale of Induction and Resonance

Halogens exert two opposing electronic effects on the aromatic ring to which they are attached: the inductive effect (-I) and the resonance effect (+R).[1][2]

  • Inductive Effect (-I): Due to their high electronegativity, both chlorine and bromine withdraw electron density from the aromatic ring through the sigma bond. This effect deactivates the ring towards electrophilic attack but is crucial for making the ipso-carbon (the carbon bonded to the halogen) more electrophilic and susceptible to certain reactions.[1] Chlorine is more electronegative than bromine, resulting in a stronger inductive withdrawal.

  • Resonance Effect (+R): The lone pairs on the halogen atom can be donated into the aromatic pi-system, increasing electron density, particularly at the ortho and para positions.[1] This electron-donating effect partially counteracts the inductive withdrawal.

The net electronic influence of the substituent can be quantified using Hammett substituent constants (σp), which measure the electron-donating or electron-withdrawing character of a para-substituent.[3][4]

SubstituentHammett Constant (σp)C-X Bond Energy (kJ/mol)
-Br0.23[5][6]~336
-Cl0.23[5]~400

As the Hammett constants show, the overall electronic effect of para-bromo and para-chloro substituents on the benzene ring is nearly identical, with both being moderately electron-withdrawing. Therefore, the primary driver of differential reactivity in reactions involving C-X bond cleavage is not the substituent's net electronic effect on the ring, but rather the intrinsic strength of the carbon-halogen bond itself.

Carbon-Halogen Bond Dissociation Energy

The most significant factor governing the reactivity of these compounds in many catalytic cycles is the strength of the C-X bond. The C-Cl bond is substantially stronger and less polarizable than the C-Br bond. This has profound implications for the kinetics of reactions where C-X bond cleavage is the rate-determining step.

G cluster_Br 4-[2-(4-Bromophenoxy)ethyl]pyridine cluster_Cl 4-[2-(4-Chlorophenoxy)ethyl]pyridine Br_Node C-Br Bond Weaker Bond (~336 kJ/mol) More Polarizable Reactivity Reactivity in Cross-Coupling Br_Node->Reactivity Lower Activation Energy Faster Reaction Rate Cl_Node C-Cl Bond Stronger Bond (~400 kJ/mol) Less Polarizable Cl_Node->Reactivity Higher Activation Energy Slower Reaction Rate

Caption: Relationship between C-X bond strength and reactivity.

Comparative Reactivity in Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed cross-coupling reactions are arguably the most common application for these aryl halides. The Suzuki-Miyaura coupling, which forms a carbon-carbon bond between an organoboron species and an organic halide, serves as an excellent model for comparing their performance.[7]

The generally accepted catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[8] For aryl halides, the oxidative addition of the C-X bond to the Pd(0) catalyst is typically the rate-determining step. The reactivity trend for this crucial step is well-established: Ar-I > Ar-Br > Ar-OTf >> Ar-Cl.[7][9][10]

This trend directly reflects the C-X bond dissociation energies. The weaker C-Br bond in 4-[2-(4-Bromophenoxy)ethyl]pyridine requires a lower activation energy for oxidative addition compared to the stronger C-Cl bond in its chloro counterpart.[11] Consequently, the bromo-derivative is expected to react faster, under milder conditions, and often with lower catalyst loadings.[9][11] While modern advancements in ligand design have developed catalyst systems that can effectively activate aryl chlorides, they often require more forcing conditions (higher temperatures, stronger bases, and more specialized, electron-rich ligands) than those needed for aryl bromides.[12][13][14]

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Rate-Limiting) pd0->oxidative_addition ar_x Ar-X ar_x->oxidative_addition arpd_x Ar-Pd(II)-X      |     L₂ oxidative_addition->arpd_x note Reactivity: Ar-Br > Ar-Cl (Lower Ea for Ar-Br) oxidative_addition->note transmetalation Transmetalation arpd_x->transmetalation arpd_r Ar-Pd(II)-R      |     L₂ transmetalation->arpd_r boronic_acid R-B(OH)₂ + Base boronic_acid->transmetalation reductive_elimination Reductive Elimination arpd_r->reductive_elimination reductive_elimination->pd0 product Ar-R reductive_elimination->product

Caption: Suzuki-Miyaura catalytic cycle highlighting the rate-limiting step.

Experimental Protocol: A Head-to-Head Comparison

To provide a tangible comparison, the following protocol outlines a Suzuki-Miyaura coupling reaction designed to highlight the reactivity differences between the two substrates under identical, standard conditions.

Objective: To compare the reaction conversion and yield of 4-[2-(4-Bromophenoxy)ethyl]pyridine vs. 4-[2-(4-Chlorophenoxy)ethyl]pyridine when coupled with phenylboronic acid.

Materials:
  • 4-[2-(4-Bromophenoxy)ethyl]pyridine

  • 4-[2-(4-Chlorophenoxy)ethyl]pyridine

  • Phenylboronic Acid

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Toluene, anhydrous

  • Ethanol, absolute

  • Deionized Water

Workflow Diagram:

Caption: Experimental workflow for comparing aryl halide reactivity.

Step-by-Step Procedure:
  • Catalyst Preparation: In a small vial, dissolve palladium(II) acetate (4.5 mg, 0.02 mmol) and triphenylphosphine (10.5 mg, 0.04 mmol) in 1 mL of anhydrous toluene. This pre-formation of the Pd(0) species is often beneficial, though in-situ formation is common.

  • Reaction Assembly: To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide (1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10 minutes.

  • Solvent and Catalyst Addition: Add the solvent mixture (5 mL toluene, 1 mL ethanol, 1 mL water) via syringe. Follow with the addition of the prepared catalyst solution.

  • Reaction: Immerse the flask in a preheated oil bath at 80 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by taking small aliquots at regular intervals (e.g., 1, 4, and 8 hours) and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the consumption of starting material.

  • Workup: After completion (or a set time, e.g., 8 hours), cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, wash with brine (15 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification & Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the isolated yield and characterize the product.

Expected Results & Data Interpretation

Running the described experiment would generate data allowing for a direct, quantitative comparison of reactivity.

Table 2: Predicted Outcome of Comparative Suzuki-Miyaura Coupling

SubstrateTime to >95% Conversion (h)Isolated Yield (%) after 8hKey Side Products
4-[2-(4-Bromophenoxy)ethyl]pyridine ~ 2-485-95%Minimal homocoupling
4-[2-(4-Chlorophenoxy)ethyl]pyridine > 8 (likely incomplete)20-40%Significant starting material recovery, potential dehalogenation[8]

Interpretation:

The results would almost certainly demonstrate that 4-[2-(4-Bromophenoxy)ethyl]pyridine is significantly more reactive than its chloro counterpart under these standard Suzuki conditions. The bromo-compound would likely proceed to high conversion and yield in a much shorter timeframe. In contrast, the chloro-compound would react sluggishly, with a large portion of the starting material remaining even after extended reaction times. To achieve a comparable yield with the chloro-substrate, one would need to employ a more advanced catalytic system, such as one using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, and potentially higher temperatures.

Conclusion and Practical Recommendations

The choice between 4-[2-(4-Bromophenoxy)ethyl]pyridine and 4-[2-(4-Chlorophenoxy)ethyl]pyridine is a trade-off between reactivity and cost/availability.

  • 4-[2-(4-Bromophenoxy)ethyl]pyridine is the substrate of choice for researchers prioritizing high reactivity, milder reaction conditions, and compatibility with a broad range of standard palladium catalysts. Its C-Br bond is readily activated, ensuring faster, cleaner, and more efficient cross-coupling reactions. This reliability is often paramount in complex, multi-step syntheses where maximizing yield is critical.

  • 4-[2-(4-Chlorophenoxy)ethyl]pyridine is a viable alternative when cost is a primary driver and the synthetic route can accommodate more forcing reaction conditions. Aryl chlorides are typically less expensive than the corresponding bromides. However, researchers must be prepared to invest time in optimizing the reaction, often requiring specialized, more expensive catalyst systems and higher temperatures to overcome the high C-Cl bond energy.

For most applications in discovery and development settings, the superior reactivity and reliability of the bromo-derivative make it the more strategic choice, justifying its potentially higher initial cost by saving significant time and resources in reaction optimization and scale-up.

References

  • Scribd. Hammett Substituent Constants Table. Available from: [Link]

  • Zhang, J., et al. (2020). Optimizing Chemical Reaction Conditions Using Deep Learning: a Case Study for Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate. Available from: [Link]

  • University of California, Davis. Hammett constants for some common substituents. Available from: [Link]

  • Valyaev, D. A., et al. (2016). Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers. Available from: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Gracia, J. M., et al. (2015). Sustainable Catalysis: Rational Pd Loading on MIL-101Cr-NH2 for More Efficient and Recyclable Suzuki-Miyaura Reactions. ResearchGate. Available from: [Link]

  • Wikipedia. Suzuki reaction. Available from: [Link]

  • Vaia. Halogens are electron-withdrawing in nature yet they direct the incoming electrophile to ortho and para positions, Explain. Available from: [Link]

  • Schwarzenbach, R. P., et al. Table 13.1 Selected Hammett substituent constants and susceptibility factors. Available from: [Link]

  • ACS Publications. (2018). Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. The Journal of Organic Chemistry. Available from: [Link]

  • Littke, A. F., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society. Available from: [Link]

  • Wikipedia. Hammett equation. Available from: [Link]

  • YouTube. (2016). Directing Effects in Electrophilic Aromatic Substitution Reactions. Available from: [Link]

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. Available from: [Link]

Sources

A Senior Application Scientist's Guide to IR Spectroscopy Fingerprints for Ether Linkages in Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge of Pyridinyl Ethers

In the landscape of modern drug discovery and development, pyridine scaffolds are ubiquitous, prized for their versatile chemistry and biological activity. The introduction of an ether linkage (C-O-C) to a pyridine ring is a common strategy to modulate properties like solubility, metabolic stability, and target affinity. However, confirming the successful synthesis and structural integrity of these pyridinyl ethers presents a distinct analytical challenge. Unlike simple aliphatic ethers, the vibrational signature of the C-O-C moiety in an aromatic, electron-deficient system like pyridine is nuanced and can be easily obscured by the complex vibrational modes of the ring itself.

This guide provides an in-depth comparison of the infrared (IR) spectroscopic fingerprints for various ether linkages on pyridine derivatives. We will move beyond simple peak identification to explore the underlying principles that govern these spectral features. The objective is to equip researchers, scientists, and drug development professionals with the expertise to confidently identify and differentiate these crucial functional groups, ensuring the integrity of their synthesized molecules.

Pillar 1: The Vibrational Causality of the C-O-C Stretch in Aromatic Systems

The primary diagnostic tool for ethers in IR spectroscopy is the C-O-C stretching vibration. In simple dialkyl ethers, this manifests as a strong, single absorption band around 1150-1070 cm⁻¹.[1] However, when the ether oxygen is connected to an aromatic ring, such as pyridine, the scenario changes significantly due to two key factors:

  • Mechanical Coupling & Resonance: The C-O bond vibrations couple with the vibrations of the adjacent aromatic ring. For aryl-alkyl ethers, this splits the C-O-C stretch into two distinct bands: an asymmetric stretch (Ar-O-C) at a higher frequency (typically 1275-1200 cm⁻¹) and a symmetric stretch (Ar-O-C) at a lower frequency (1050-1010 cm⁻¹).[1][2][3][4][5] The asymmetric stretch is usually more intense and is often considered the more diagnostic of the two. This increased frequency for the asymmetric stretch is partly due to resonance strengthening the Ar-O bond, giving it partial double-bond character.[2]

  • Electronic Effects of the Pyridine Ring: The nitrogen atom in the pyridine ring is electron-withdrawing, which influences the electron density across the entire ring system. This electronic pull affects the force constant of the attached Ar-O bond. Compared to a less electronegative benzene ring, the C-O bond attached to a pyridine ring is expected to be slightly stronger, potentially shifting the asymmetric C-O-C stretching frequency to the higher end of the typical range.

These principles form the basis for differentiating ether linkages in pyridine derivatives. The key is not just to find a peak in the ether region, but to identify the specific pattern and position of the asymmetric and symmetric stretching bands.

Pillar 2: Comparative Analysis of Ether Fingerprints

The utility of IR spectroscopy lies in its ability to distinguish between different structural motifs. For pyridinyl ethers, the primary comparison is between aryl-alkyl ethers (e.g., 2-methoxypyridine) and diaryl ethers (e.g., 2-phenoxypyridine).

Ether TypeKey Vibrational ModeExpected Wavenumber (cm⁻¹)Expected Intensity & Notes
Dialkyl Ether (Reference)Asymmetric C-O-C Stretch1150 - 1070Strong, often the most intense peak in the fingerprint region.[1]
Aryl-Alkyl Ether (e.g., Anisole)Asymmetric Ar-O-C Stretch1275 - 1200Strong, sharp.[2][3][4][5][6]
Symmetric Ar-O-C Stretch1050 - 1010Medium to strong.[2][3][4][5][6]
Pyridyl-Alkyl Ether (Predicted)Asymmetric Py-O-C Stretch~1280 - 1220 Strong. Position is influenced by the electron-withdrawing nature of the pyridine ring.
Symmetric Py-O-C Stretch~1050 - 1020 Medium. May overlap with pyridine ring bending modes.
Diaryl Ether (e.g., Diphenyl ether)Asymmetric Ar-O-Ar Stretch1300 - 1200Strong, broad.[1] Only one major C-O stretch is typically observed.[1]
Dipyridyl / Pyridyl-Aryl Ether (Predicted)Asymmetric Py-O-Ar Stretch~1310 - 1230 Strong. Expected at a slightly higher frequency due to the influence of two aromatic systems.

Field Insights: The region from approximately 1500 cm⁻¹ down to 600 cm⁻¹ is known as the "fingerprint region."[7][8][9][10] This area contains a multitude of complex vibrations, including C-C stretching, C-H bending, and ring deformations, that are unique to the overall molecular structure.[8][10] The C-O stretching bands of ethers fall directly within this region.[3][4][5][9] Therefore, a definitive identification cannot be made from the C-O stretch alone. It is crucial to perform a comparative analysis, ideally comparing the spectrum of the final product with that of the starting material (e.g., the hydroxypyridine precursor). The disappearance of the broad O-H stretch (around 3300 cm⁻¹) and the appearance of the characteristic asymmetric Ar-O-C stretch around 1250 cm⁻¹ provide a self-validating system for confirming the reaction's success.

Pillar 3: A Self-Validating Experimental Protocol

To ensure trustworthy and reproducible results, the following Attenuated Total Reflectance (ATR) FTIR protocol is recommended. ATR is a preferred method for its minimal sample preparation and high-quality data acquisition.

Experimental Workflow Diagram

G ATR-FTIR Analysis Workflow cluster_prep 1. Instrument Preparation cluster_analysis 2. Sample Analysis cluster_process 3. Data Processing & Interpretation A Clean ATR Crystal (e.g., with isopropanol) B Collect Background Spectrum (Clean crystal vs. air) A->B C Apply Small Amount of Solid/Liquid Sample B->C Ready for Sample D Ensure Good Contact with ATR Crystal C->D E Collect Sample Spectrum (Typically 16-32 scans) D->E F Perform ATR Correction (If required by software) E->F Raw Data G Baseline Correction F->G H Identify Key Bands (C-O-C, Py-Ring, etc.) G->H I Compare with Reference Spectra (Starting materials, literature) H->I

Caption: Workflow for obtaining and analyzing IR spectra of pyridine derivatives.

Step-by-Step Methodology
  • Instrument Preparation & Background Scan:

    • Step 1a: Meticulously clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., spectroscopic grade isopropanol) and a soft, lint-free wipe.

    • Causality: Any residue on the crystal from previous analyses will appear in your sample's spectrum, leading to false positives. A clean crystal is paramount for data integrity.

    • Step 1b: Record a background spectrum. This involves scanning with the clean, empty crystal. The instrument will store this spectrum and automatically subtract it from your sample's spectrum.

    • Causality: This step removes interfering signals from atmospheric CO₂ and water vapor, ensuring that the final spectrum contains only information from your sample. This is a critical self-validation step.

  • Sample Preparation & Analysis:

    • Step 2a: Place a small amount of the pyridine derivative sample directly onto the ATR crystal. For solids, a small spatula tip is sufficient; for liquids, one drop is adequate.

    • Step 2b: If using a pressure clamp, apply consistent and firm pressure to ensure intimate contact between the sample and the crystal.

    • Causality: The ATR technique relies on an evanescent wave that penetrates a very short distance into the sample. Poor contact will result in a weak, low-quality spectrum.

    • Step 2c: Initiate the sample scan. Co-adding 16 to 32 scans is standard practice to achieve a high signal-to-noise ratio.

  • Data Processing & Interpretation:

    • Step 3a: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

    • Step 3b: Apply a baseline correction to ensure all peaks originate from a flat baseline, which aids in accurate peak picking and intensity comparison.

    • Step 3c: Interrogate the spectrum.

      • Confirm Absence of Precursor: Look for the disappearance of key bands from the starting material (e.g., a broad O-H band from a hydroxypyridine).

      • Identify Pyridine Ring Modes: Confirm the presence of the pyridine ring itself through its characteristic ring stretching vibrations, typically in the 1600-1400 cm⁻¹ region.

      • Pinpoint the Ether Linkage: Carefully locate the strong, sharp asymmetric C-O-C stretch in the 1310-1220 cm⁻¹ region and, if possible, the corresponding symmetric stretch near 1050 cm⁻¹. Use the comparison table above to narrow down the identity.

Visualizing the Key Vibrational Modes

G C-O-C Stretching Modes in Pyridinyl Ethers cluster_asym Asymmetric Stretch (Higher Wavenumber) cluster_sym Symmetric Stretch (Lower Wavenumber) Asym_Aryl_Alkyl Pyridyl-O-Alkyl ~1280-1220 cm⁻¹ Sym_Aryl_Alkyl Pyridyl-O-Alkyl ~1050-1020 cm⁻¹ Asym_Aryl_Alkyl->Sym_Aryl_Alkyl Paired Bands Asym_Diaryl Pyridyl-O-Aryl ~1310-1230 cm⁻¹ Sym_Diaryl Generally Weak or Obscured Asym_Diaryl->Sym_Diaryl Single Strong Band Dominates

Caption: Key C-O-C stretching vibrations for identifying ether types on a pyridine ring.

Conclusion

Identifying an ether linkage in a pyridine derivative by IR spectroscopy is a nuanced but highly achievable task. Success hinges on moving beyond a simple search for a C-O peak and embracing a comparative, evidence-based approach. By understanding the causal electronic and mechanical effects of the pyridine ring on the C-O-C vibrational modes, researchers can confidently interpret the resulting spectral fingerprints. The appearance of a strong, sharp asymmetric stretch between 1310-1220 cm⁻¹, coupled with the disappearance of precursor functional groups, provides a robust and trustworthy confirmation of structure. This guide, combining foundational principles with a validated experimental protocol, serves as a reliable resource for scientists working at the forefront of pharmaceutical development.

References

  • Corrsin, L., Fax, B. J., & Lord, R. C. (1953). The Vibrational Spectra of Pyridine and Pyridine‐d 5. The Journal of Chemical Physics. Available at: [Link]

  • Mohan, S., & Murugan, R. (1997). Infrared Spectral Studies of Some Substituted Pyridines. Asian Journal of Physics. Available at: [Link]

  • Long, D. A., Murfin, F. S., & Thomas, E. L. (1963). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d₂, AND PYRIDINE-3,5-d¹. Transactions of the Faraday Society. Available at: [Link]

  • Smith, B. C. (2017). The C-O Bond, Part III: Ethers. Spectroscopy Online. Available at: [Link]

  • TMP Chem (2023). IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols. YouTube. Available at: [Link]

  • Cook, G. L., & Church, F. M. (1957). Correlations of the Infrared Spectra of Some Pyridines. The Journal of Physical Chemistry. Available at: [Link]

  • Barbier, J., et al. (2019). IR‐ATR spectra of pyridine adsorbed on USY33 and comparison with pure... ResearchGate. Available at: [Link]

  • Koon, N., & Wong, A. (2003). The FTIR Spectra of Pyridine and Pyridine-d₅. Semantic Scholar. Available at: [Link]

  • Kline, C. H., & Turkevich, J. (1944). The Vibrational Spectrum of Pyridine and the Thermodynamic Properties of Pyridine Vapors. The Journal of Chemical Physics. Available at: [Link]

  • LibreTexts Chemistry. (2024). Spectroscopy of Ethers. Available at: [Link]

  • Unknown Author. The features of IR spectrum. Available at: [Link]

  • Quimica Organica. (n.d.). IR spectrum: Ethers. Available at: [Link]

  • Rocky Mountain Labs. (2023). Difference between Ether and Ester Bonding in FTIR Spectra. Available at: [Link]

  • Nishu, F. Z., et al. (2021). ATR-FTIR spectra of flowing 0.03 M pyridine in water. ResearchGate. Available at: [Link]

  • Wang, Y., et al. (2018). FTIR (a) and pyridine-FTIR (b) spectra of samples. ResearchGate. Available at: [Link]

  • ci.nana.sa. (2024). Ir Spectra Of Ether. Available at: [Link]

  • All about chemistry (2023). Factors Affecting IR Absorption. YouTube. Available at: [Link]

  • OpenStax. (n.d.). Spectroscopy of Ethers. Organic Chemistry: A Tenth Edition. Available at: [Link]

  • Oregon State University. (2020). CH362: Infrared Spectroscopy--Interpretation. Available at: [Link]

  • Slideshare. (n.d.). Factors affecting IR absorption frequency. Available at: [Link]

  • Scribd. (n.d.). Factor Affecting IR Absortion. Available at: [Link]

  • Quora. (2022). What is the fingerprint region in IR spectroscopy and how does it vary from the functional group region?. Available at: [Link]

  • LibreTexts Chemistry. (2023). The Fingerprint Region. Available at: [Link]

  • Chemguide. (n.d.). INFRA-RED SPECTROSCOPY: THE FINGERPRINT REGION. Available at: [Link]

  • LibreTexts Chemistry. (2024). 18.8: Spectroscopy of Ethers. Available at: [Link]

  • Scribd. (n.d.). Fingerprint Region in IR Spectroscopy: Spectral Range. Available at: [Link]

  • OpenStax. (2023). 18.8 Spectroscopy of Ethers. Organic Chemistry. Available at: [Link]

  • Fiveable. (n.d.). Spectroscopy of Ethers. Organic Chemistry Class Notes. Available at: [Link]

Sources

Crystal Structure Validation of 4-[2-(4-Bromophenoxy)ethyl]pyridine Salts: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Crystal structure validation of 4-[2-(4-Bromophenoxy)ethyl]pyridine salts Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals

Executive Summary & Strategic Context

In the realm of pharmaceutical intermediates and supramolecular chemistry, 4-[2-(4-Bromophenoxy)ethyl]pyridine represents a critical structural motif. Often encountered as a regioisomeric impurity in the synthesis of thiazolidinedione drugs (e.g., Pioglitazone) or as a scaffold for halogen-bonding studies, its unambiguous characterization is paramount.

This guide provides a rigorous, comparative analysis of validation methodologies for the salt forms of this compound. Unlike simple spectroscopic data, crystal structure validation offers absolute stereochemical and regioisomeric confirmation. We compare the performance of Single Crystal X-Ray Diffraction (SCXRD) against Powder X-Ray Diffraction (PXRD) and Solution NMR , specifically focusing on the differentiation of salt polymorphs and the critical identification of the 4-isomer versus the 2-isomer.

Comparative Analysis: Validation Methodologies

The following table objectively compares the performance of three primary validation techniques for 4-[2-(4-Bromophenoxy)ethyl]pyridine salts.

Table 1: Performance Matrix of Validation Techniques
FeatureMethod A: Single Crystal XRD (SCXRD) Method B: Powder XRD (PXRD) Method C: Solution NMR (

H/

C)
Primary Output 3D Atomistic Model (Absolute Structure)Bulk Phase FingerprintChemical Environment Connectivity
Regioisomer Distinction Definitive (Direct visualization of 4- vs 2-sub)Inferential (Requires reference pattern)High (Coupling constants, but ambiguous in salts)
Salt Stoichiometry Precise (Locates H on Pyridine N)Qualitative (Shift in peaks)Indirect (Chemical shift changes)
Polymorph Detection Low (Analyzes single crystal)High (Detects bulk mixtures)N/A (Solution average)
Sample Requirement High-quality single crystal (>0.1 mm)Polycrystalline powder (~10 mg)Soluble sample (~5 mg)
Turnaround Time 24–48 Hours1–2 Hours< 1 Hour
Expert Insight: The Causality of Choice

While NMR is the standard for routine purity checks, it fails to definitively distinguish between salt polymorphs or solvates (e.g., Hydrochloride Monohydrate vs. Anhydrous). SCXRD is the non-negotiable "Gold Standard" here because 4-[2-(4-Bromophenoxy)ethyl]pyridine possesses a flexible ethyl linker. In the solid state, this linker adopts specific torsion angles that maximize


-

stacking and Halogen Bonding (C-Br···N/O) interactions, features invisible to NMR but critical for solid-state stability.

Experimental Protocols: Synthesis & Crystallization[1][2][3]

To validate the structure, one must first generate high-quality crystals. The choice of counter-ion drastically affects crystallizability.

Protocol A: Synthesis of the Hydrochloride Salt

Rationale: The HCl salt is the most common pharmaceutical form but often forms hydrates due to the high lattice energy of the chloride ion.

  • Dissolution: Dissolve 1.0 mmol of free base 4-[2-(4-Bromophenoxy)ethyl]pyridine in 5 mL of anhydrous ethanol.

  • Acidification: Dropwise add 1.1 eq of 1.25 M HCl in ethanol at 0°C.

  • Precipitation: Add 10 mL of diethyl ether to induce turbidity.

  • Aging: Allow the solution to stand at 4°C for 24 hours. White needles typically form.

Protocol B: Synthesis of the Picrate Salt (Recommended for SCXRD)

Rationale: Picric acid introduces strong


-stacking interactions and bulky anions that lock the flexible ethyl chain, facilitating the growth of diffraction-quality crystals.
  • Mixing: Combine equimolar amounts (0.5 mmol) of the free base and picric acid in 10 mL of hot methanol.

  • Reflux: Heat to reflux for 30 minutes to ensure complete proton transfer.

  • Slow Evaporation: Filter the hot solution into a clean vial. Cover with Parafilm, poke 3-4 small holes, and leave at room temperature for 3-5 days.

  • Harvesting: Yellow block-like crystals suitable for X-ray analysis will appear.

The Self-Validating Workflow

Trustworthiness in data comes from a closed-loop validation system. The workflow below ensures that the crystal structure matches the bulk material.

Diagram 1: Structural Validation Logic Tree

ValidationWorkflow Start Synthesized Salt Sample PXRD_Raw Step 1: Run PXRD (Bulk) Start->PXRD_Raw Cryst_Growth Step 2: Grow Single Crystals Start->Cryst_Growth Compare Step 6: Overlay Experimental vs. Simulated PXRD PXRD_Raw->Compare SCXRD_Data Step 3: Collect SCXRD Data Cryst_Growth->SCXRD_Data Solve Step 4: Structure Solution (Direct Methods) SCXRD_Data->Solve Check_Regio Decision: Is it 4-isomer? Solve->Check_Regio Check_H Decision: Locate N-H Proton? Check_Regio->Check_H Yes Mismatch REJECT Polymorph/Impurity Check_Regio->Mismatch No (2-isomer detected) Simulate_PXRD Step 5: Generate Simulated PXRD from CIF Check_H->Simulate_PXRD Yes (Salt Confirmed) Check_H->Mismatch No (Co-crystal/Solvate) Simulate_PXRD->Compare Match VALIDATED Phase Pure Compare->Match Patterns Match Compare->Mismatch Patterns Diverge

Caption: A closed-loop validation cycle ensuring the single crystal represents the bulk material. Note the critical checkpoint for regioisomer confirmation.

Mechanistic Insights: Halogen Bonding & Packing

In the validation of 4-[2-(4-Bromophenoxy)ethyl]pyridine salts, the bromine atom is not merely a heavy atom for phasing; it is a supramolecular synthon.

  • Halogen Bonding (XB): The C-Br bond exhibits a "sigma-hole" (positive electrostatic potential region) along the bond axis. In the crystal lattice, this often interacts with the sulfonate oxygen (if using sulfonic acids) or the halide anion.

  • Interaction Geometry: Expect a C-Br···X angle of approximately 170°–180°.

  • Validation Check: If your solved structure shows a C-Br···X distance less than the sum of van der Waals radii (approx. 3.4 Å for Br···O), you have confirmed a structure-directing halogen bond, adding authority to your stability claims.

Diagram 2: Supramolecular Assembly Pathway

Assembly Cation Pyridine Cation (H-Bond Donor) Assembly 1D Supramolecular Chain Cation->Assembly N-H...X Charge Assisted HB Anion Anion (Cl-/Picrate) (H-Bond Acceptor) Anion->Assembly Br_Group 4-Bromo Phenyl (XB Donor) Network 3D Crystal Lattice Br_Group->Network C-Br...O/N Halogen Bond Assembly->Network Pi-Pi Stacking

Caption: Schematic of the competing forces driving crystallization. N-H...Anion interactions form the primary chain, while Halogen Bonds (XB) cross-link the structure.

References

  • Giese, M., et al. (2014).[1] Liquid crystalline pyridinium salts: the role of the anion and the C-H...anion interaction. Journal of Materials Chemistry C. Link

    • Relevance: Establishes the baseline for pyridinium salt packing and the influence of anions on crystal structure.
  • Cavallo, G., et al. (2016). The Halogen Bond.[1][2] Chemical Reviews. Link

    • Relevance: Authoritative review on validating halogen bonding interactions (C-Br...X) essential for describing the supramolecular assembly of the title compound.
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 71314268, 2-[2-(4-Bromophenoxy)ethyl]-5-ethylpyridine. Link[3]

    • Relevance: Provides data on the 2-isomer impurity, highlighting the need for SCXRD to distinguish it
  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D. Link

    • Relevance: The definitive guide on using PLATON/CheckCIF, a mandatory step in the valid

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[2-(4-Bromophenoxy)ethyl]pyridine
Reactant of Route 2
Reactant of Route 2
4-[2-(4-Bromophenoxy)ethyl]pyridine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.